molecular formula C8H8N2 B034290 1-Allylpyrrole-2-carbonitrile CAS No. 101001-69-8

1-Allylpyrrole-2-carbonitrile

Cat. No.: B034290
CAS No.: 101001-69-8
M. Wt: 132.16 g/mol
InChI Key: ZNGDUQFFOPRZEL-UHFFFAOYSA-N
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Description

1-Allylpyrrole-2-carbonitrile is an organic compound with the molecular formula C8H8N2 It belongs to the class of pyrroles, which are five-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylpyrrole-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of pyrrole with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of palladium-catalyzed cross-coupling reactions, where pyrrole is coupled with an allyl halide under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Allylpyrrole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Allylpyrrole-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting neurological disorders.

    Industry: It is used in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Allylpyrrole-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. The nitrile group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the allyl group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Uniqueness: 1-Allylpyrrole-2-carbonitrile is unique due to the presence of both an allyl group and a nitrile group, which confer distinct reactivity and potential for diverse applications. The allyl group provides a site for further functionalization, while the nitrile group enhances its ability to participate in various chemical reactions .

Properties

CAS No.

101001-69-8

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

1-prop-2-enylpyrrole-2-carbonitrile

InChI

InChI=1S/C8H8N2/c1-2-5-10-6-3-4-8(10)7-9/h2-4,6H,1,5H2

InChI Key

ZNGDUQFFOPRZEL-UHFFFAOYSA-N

SMILES

C=CCN1C=CC=C1C#N

Canonical SMILES

C=CCN1C=CC=C1C#N

Synonyms

1H-Pyrrole-2-carbonitrile,1-(2-propenyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the same manner as described in Reference Example 2 (1) except that 1-allylpyrrole-2-carbaldehyde (prepared in the same manner as described in Can. J. Chem., 55, 4112, 1977, b.p. 80°-83° C./7 mmHg) (8.1 g, 60 mmole) is used instead of 1-isopropylpyrrole-2-carbaldehyde and further the product is isolated by silica gel column chromatography (solvent, cyclohexane:dichloromethane=3:1) instead of distillation under reduced pressure, there is obtained 1-allylpyrrole-2-carbonitrile (4.0 g, yield: 50%).
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